2-Amino-6-(4-methylphenyl)pyridine-3-carbonitrile
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Overview
Description
2-Amino-6-(4-methylphenyl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group, a methylphenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-amino-6-(4-methylphenyl)pyridine-3-carbonitrile involves a catalyst-free three-component reaction. This method includes heating a mixture of an acetophenone oxime, an aldehyde, and malononitrile under solvent-free conditions. The reaction proceeds smoothly to yield the desired product in good to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and solvent-free synthesis are often applied to scale up laboratory methods for industrial use. This approach minimizes the use of hazardous solvents and reduces waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-methylphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-Amino-6-(4-methylphenyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-amino-6-(4-methylphenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity. As an adenosine receptor antagonist, it blocks the receptor, inhibiting its normal function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: Similar in structure but with different substituents on the pyridine ring.
6-Amino-3-pyridinecarbonitrile: Another pyridine derivative with an amino and carbonitrile group but lacking the methylphenyl substituent.
Uniqueness
2-Amino-6-(4-methylphenyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62090-40-8 |
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Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-amino-6-(4-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3/c1-9-2-4-10(5-3-9)12-7-6-11(8-14)13(15)16-12/h2-7H,1H3,(H2,15,16) |
InChI Key |
CKCLQEUAXNQHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)N |
Origin of Product |
United States |
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